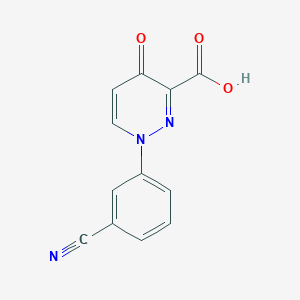![molecular formula C16H20N2O3 B15155911 4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide](/img/structure/B15155911.png)
4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of 4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with cyclopentylamine to form an amide bond. This intermediate is then reacted with 2-oxoazetidine to introduce the azetidinyl group. The reaction conditions often involve the use of coupling reagents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the azetidinyl moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide can be compared with other benzamide derivatives such as:
4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
N-methylbenzamide: Lacks the azetidinyl and cyclopentyl groups, making it less complex.
N-methoxy-N-methylbenzamide: Contains a methoxy group on the nitrogen, altering its reactivity and biological activity
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide |
InChI |
InChI=1S/C16H20N2O3/c1-21-13-6-4-12(5-7-13)15(20)17-16(9-2-3-10-16)18-11-8-14(18)19/h4-7H,2-3,8-11H2,1H3,(H,17,20) |
InChI Key |
MGPUVPPZUCEJHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2(CCCC2)N3CCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B15155833.png)
![(4R,4'R)-4,4',5,5'-Tetrahydro-4,4'-bis[(1S)-1-methylpropyl]-2,2'-bioxazole](/img/structure/B15155851.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155862.png)
![1-{2-[(2-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155863.png)
![N-[(4-methylphenyl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B15155868.png)
![2-[(2-fluorophenyl)sulfonyl]-N-methyl-N-phenylacetamide](/img/structure/B15155871.png)
![2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid](/img/structure/B15155879.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15155886.png)
![N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155920.png)
![4-(2-cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15155928.png)



